molecular formula C9H9ClF2O2 B13594730 (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B13594730
M. Wt: 222.61 g/mol
InChI Key: COYIWNMSVIWRGS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields This compound features a chiral center at the ethan-1-ol moiety, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-(difluoromethoxy)benzene.

    Chiral Catalyst: A chiral catalyst is used to introduce the chiral center at the ethan-1-ol moiety.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-(difluoromethoxy)benzaldehyde or 5-chloro-2-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-(difluoromethoxy)ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The presence of chlorine and difluoromethoxy groups enhances its chemical stability and reactivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.

    5-Chloro-2-(difluoromethoxy)benzene: The parent compound without the ethan-1-ol moiety.

    1-(5-Chloro-2-methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of a difluoromethoxy group.

Uniqueness

(S)-1-(5-Chloro-2-(difluoromethoxy)phenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and difluoromethoxy groups

Properties

Molecular Formula

C9H9ClF2O2

Molecular Weight

222.61 g/mol

IUPAC Name

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3/t5-/m0/s1

InChI Key

COYIWNMSVIWRGS-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.